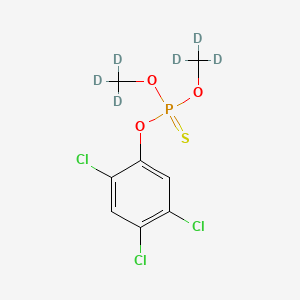

Fenchlorphos-D6

Beschreibung

Fenchlorphos-D6 (deuterated analog of Fenchlorphos) is a stable isotope-labeled organophosphate compound primarily used as an internal standard in analytical chemistry for quantifying its non-deuterated counterpart in environmental and biological samples. For example, deuterated analogs like Methamidophos-D6 (CAS 1219799-41-3) and Dimethoate-D6 (CAS 1219794-81-6) share similar deuterium substitution patterns, typically replacing hydrogen atoms in methyl or methoxy groups to enhance mass spectrometry detection . These compounds retain the core organophosphate backbone but exhibit distinct isotopic profiles for precise analytical differentiation.

Eigenschaften

Molekularformel |

C8H8Cl3O3PS |

|---|---|

Molekulargewicht |

327.6 g/mol |

IUPAC-Name |

sulfanylidene-(2,4,5-trichlorophenoxy)-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

JHJOOSLFWRRSGU-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])[2H] |

Kanonische SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fenchlorphos-D6 involves the incorporation of deuterium atoms into the molecular structure of Fenchlorphos. The general synthetic route includes the reaction of deuterated methanol with 2,4,5-trichlorophenol in the presence of a phosphorothioic acid derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of Fenchlorphos-D6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and integrity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Fenchlorphos-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic acid derivatives, while substitution reactions can produce various substituted phenyl esters.

Wissenschaftliche Forschungsanwendungen

Fenchlorphos-D6 is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for the quantification of pesticides and other compounds.

Biology: In metabolic studies to trace the pathways of organophosphates in biological systems.

Medicine: For the development and testing of diagnostic tools and treatments involving organophosphates.

Industry: In the food and beverage sector for the analysis of pesticide residues .

Wirkmechanismus

Fenchlorphos-D6, like other organophosphates, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity. The molecular targets include acetylcholinesterase and nicotinic receptors at the neuromuscular junction .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Deuterated Organophosphates

Biologische Aktivität

Fenchlorphos-D6 is a deuterated analog of the organophosphorus insecticide fenchlorphos, primarily utilized in research for its analytical properties. This compound exhibits significant biological activity, particularly through its interactions with cholinesterase enzymes, which are critical for neurotransmission. The following sections detail its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Fenchlorphos-D6 primarily functions as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, fenchlorphos-D6 leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, contributing to neurotoxic effects such as paralysis and death in insects .

Additionally, fenchlorphos-D6 has been shown to act as an antagonist to dihydrotestosterone (DHT) in specific cell lines, indicating potential endocrine-disrupting properties. This interaction suggests that fenchlorphos-D6 may have implications beyond neurotoxicity, particularly in studies related to hormonal balance and reproductive health.

Toxicological Profile

The toxicological effects of fenchlorphos-D6 are largely inferred from studies on its parent compound, fenchlorphos. Research indicates that exposure to organophosphates can result in various adverse neurological outcomes, including headaches, dizziness, and confusion due to cholinesterase inhibition .

Table 1: Summary of Toxicological Findings Related to Fenchlorphos-D6

Research Findings

Recent studies have focused on the metabolic pathways and environmental fate of fenchlorphos-D6. The compound undergoes oxidative transformations yielding sulfoxides and sulfones, which can be analyzed using chromatographic techniques. These metabolic products are essential for understanding the compound's behavior in biological systems and its potential health impacts .

Case Studies

- Occupational Exposure : A study highlighted the effects of prolonged exposure to organophosphates among agricultural workers, showing significant AChE inhibition leading to acute neurological symptoms. This underscores the importance of monitoring cholinesterase levels in exposed populations .

- Environmental Monitoring : Fenchlorphos-D6 has been utilized as a stable isotopically labeled compound in environmental studies to track pesticide residues. Its unique isotopic signature allows researchers to distinguish between the parent compound and its metabolites during mass spectrometry analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.